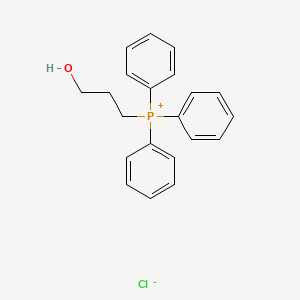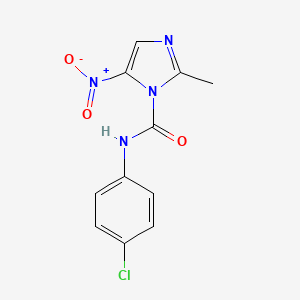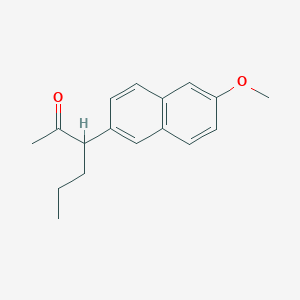
5-Phenyltetraphene-7,12-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Phenyltetraphene-7,12-dione is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons It is characterized by a tetraphene core with a phenyl group attached at the 5-position and two ketone groups at the 7 and 12 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyltetraphene-7,12-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable tetraphene derivative with a phenylating agent can yield the desired compound. The reaction conditions often involve the use of catalysts, such as Lewis acids, and solvents like dichloromethane or toluene. The reaction temperature and time are carefully controlled to optimize the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield. Industrial methods may also incorporate purification steps, such as recrystallization or chromatography, to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
5-Phenyltetraphene-7,12-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halides, nitro groups, or sulfonic acids.
科学的研究の応用
5-Phenyltetraphene-7,12-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its anticancer and antimicrobial properties.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 5-Phenyltetraphene-7,12-dione involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting its function and leading to cell death. It may also inhibit certain enzymes or proteins involved in critical cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Tetraphenylethene: Known for its aggregation-induced emission properties, used in luminescent materials.
Anthracene: Another polycyclic aromatic hydrocarbon with applications in organic electronics.
Phenanthrene: Similar in structure but with different electronic properties and applications.
Uniqueness
5-Phenyltetraphene-7,12-dione is unique due to its specific structural configuration, which imparts distinct chemical and physical properties
特性
CAS番号 |
54988-91-9 |
|---|---|
分子式 |
C24H14O2 |
分子量 |
334.4 g/mol |
IUPAC名 |
5-phenylbenzo[a]anthracene-7,12-dione |
InChI |
InChI=1S/C24H14O2/c25-23-18-12-6-7-13-19(18)24(26)22-17-11-5-4-10-16(17)20(14-21(22)23)15-8-2-1-3-9-15/h1-14H |
InChIキー |
XDOCAXWTWRRKKA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC3=C(C4=CC=CC=C42)C(=O)C5=CC=CC=C5C3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


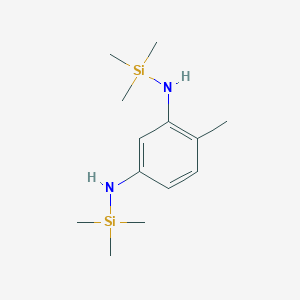
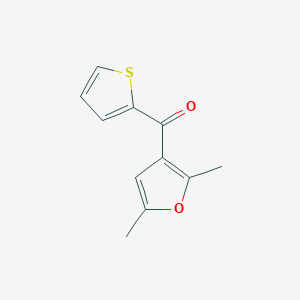
![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-alanyl-L-glutamic acid](/img/structure/B14627584.png)
![Cyclohexanone, 2-[1-(3,4-dimethoxyphenyl)-3-oxo-3-phenylpropyl]-](/img/structure/B14627585.png)

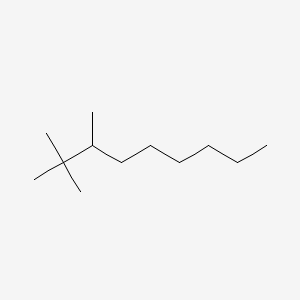
![2,3-Bis[[4-(diethylamino)phenyl]methylideneamino]but-2-enedinitrile](/img/structure/B14627617.png)
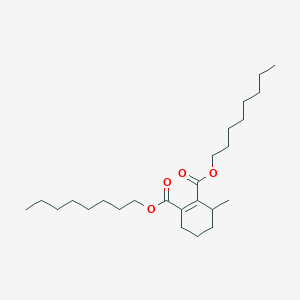
![3-Hydroxy-2,3,3a,4-tetrahydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B14627634.png)
![Benzene, [3-[(2-methyl-2-propenyl)oxy]-1-propynyl]-](/img/structure/B14627636.png)
